

BMS-935177: A Technical Overview of its Kinase Selectivity Profile

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Compound of Interest

Compound Name: BMS-935177

Cat. No.: B10789979

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the kinase selectivity profile of **BMS-935177**, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). The information presented herein is intended to support researchers and drug development professionals in understanding the molecular interactions and potential therapeutic applications of this compound.

Introduction

BMS-935177 is a small molecule inhibitor targeting Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.^{[1][2]} As a key component of the B-cell receptor (BCR) signaling pathway, BTK has emerged as a significant therapeutic target for B-cell malignancies and autoimmune diseases.^[2] **BMS-935177** distinguishes itself as a reversible inhibitor, offering a different pharmacological profile compared to covalent BTK inhibitors.^[3] This guide focuses on its selectivity against a panel of other kinases, a critical aspect for predicting its therapeutic window and potential off-target effects.

Quantitative Kinase Selectivity Profile

BMS-935177 demonstrates high potency for its primary target, BTK, with a reported IC₅₀ value of approximately 2.8 to 3 nM.^[3] Its selectivity has been assessed against various other

kinases, revealing a favorable profile with significant margins for key off-targets. The following table summarizes the available quantitative data on the kinase selectivity of **BMS-935177**.

Target Kinase	IC50 (nM)	Selectivity Fold vs. BTK (approx.)	Kinase Family	Notes
BTK	2.8 - 3	1	Tec	Primary Target
TEC	-	5 - 67	Tec	
BMX	-	5 - 67	Tec	
ITK	-	5 - 67	Tec	
TXK	-	5 - 67	Tec	
SRC	-	>1100	Src	Greater than 50-fold selectivity over the SRC family in general.
TRKA	<150	>50	Trk	
HER4	<150	>50	EGFR	
TRKB	<150	>50	Trk	
RET	<150	>50	RTK	

Note: A comprehensive kinome scan dataset with IC50 values for a broader panel of kinases is not publicly available in the referenced literature. The selectivity against the Tec family kinases is presented as a range as specific IC50 values were not provided in the source material.

Experimental Protocols

The determination of the kinase selectivity profile of a compound like **BMS-935177** involves a series of robust biochemical assays. Below are detailed methodologies representative of those used in the industry.

General Kinase Selectivity Profiling (Biochemical Assay)

Objective: To determine the inhibitory activity of **BMS-935177** against a large panel of purified kinases.

Methodology: A common method for broad kinase profiling is the radiometric kinase assay.

Materials:

- Purified recombinant kinases
- Specific peptide or protein substrates for each kinase
- **BMS-935177** (serially diluted)
- [γ - ^{33}P]ATP (radiolabeled ATP)
- Kinase reaction buffer (e.g., HEPES, MgCl_2 , DTT)
- 96- or 384-well plates
- Filter plates or membranes
- Scintillation counter

Procedure:

- Compound Preparation: Prepare a series of dilutions of **BMS-935177** in DMSO.
- Reaction Setup: In each well of the assay plate, add the kinase reaction buffer, the specific kinase, and its corresponding substrate.
- Inhibitor Addition: Add the diluted **BMS-935177** or DMSO (vehicle control) to the wells.
- Initiation of Reaction: Initiate the kinase reaction by adding [γ - ^{33}P]ATP.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Termination and Capture: Terminate the reaction and spot the reaction mixture onto filter plates. The phosphorylated substrate will bind to the filter.

- **Washing:** Wash the filter plates to remove unincorporated [γ - ^{33}P]ATP.
- **Detection:** Measure the amount of incorporated radiolabel using a scintillation counter.
- **Data Analysis:** Calculate the percentage of kinase inhibition for each concentration of **BMS-935177** relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Specific BTK Inhibition Assay (Fluorescence-Based)

Objective: To precisely determine the IC₅₀ of **BMS-935177** against its primary target, BTK.

Methodology: A fluorescence-based mobility-shift assay is a common and precise method.

Materials:

- Recombinant human BTK enzyme (e.g., 1 nM final concentration)
- Fluoresceinated peptide substrate (e.g., 1.5 μM final concentration)
- ATP (at a concentration near the K_m , e.g., 20 μM)
- **BMS-935177** (serially diluted)
- Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl_2 , 0.015% Brij 35, 4 mM DTT)
- 384-well V-bottom plates
- EDTA solution (to stop the reaction)
- Microfluidic capillary electrophoresis instrument

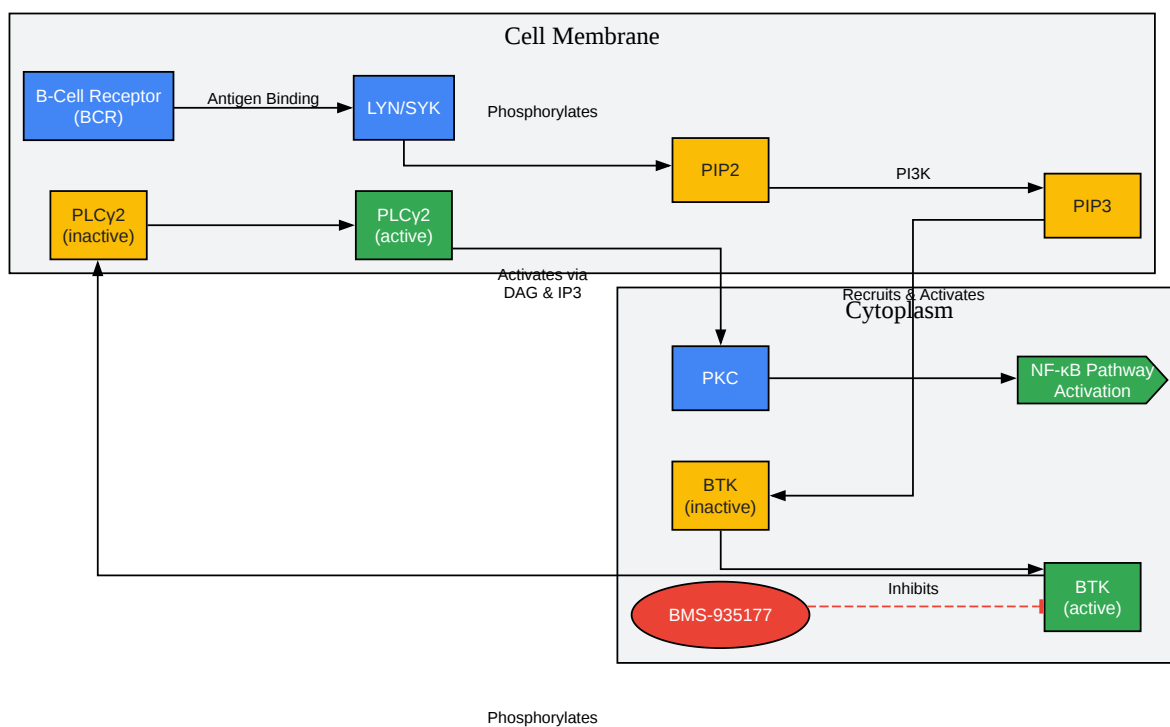
Procedure:

- **Compound Dispensing:** Dispense serial dilutions of **BMS-935177** in DMSO into the wells of a 384-well plate.
- **Reagent Addition:** Add human recombinant BTK, the fluoresceinated peptide substrate, and ATP to the wells. The final volume is typically around 30 μL .

- Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
- Reaction Termination: Stop the reaction by adding an EDTA solution (e.g., 45 μ L of 35 mM EDTA).
- Analysis: Analyze the reaction mixture using a microfluidic capillary electrophoresis instrument. This separates the phosphorylated and non-phosphorylated fluorescent peptide based on their charge and size.
- Data Quantification: Quantify the amount of phosphorylated product by measuring the fluorescence signal.
- IC50 Determination: Calculate the percentage of inhibition at each **BMS-935177** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

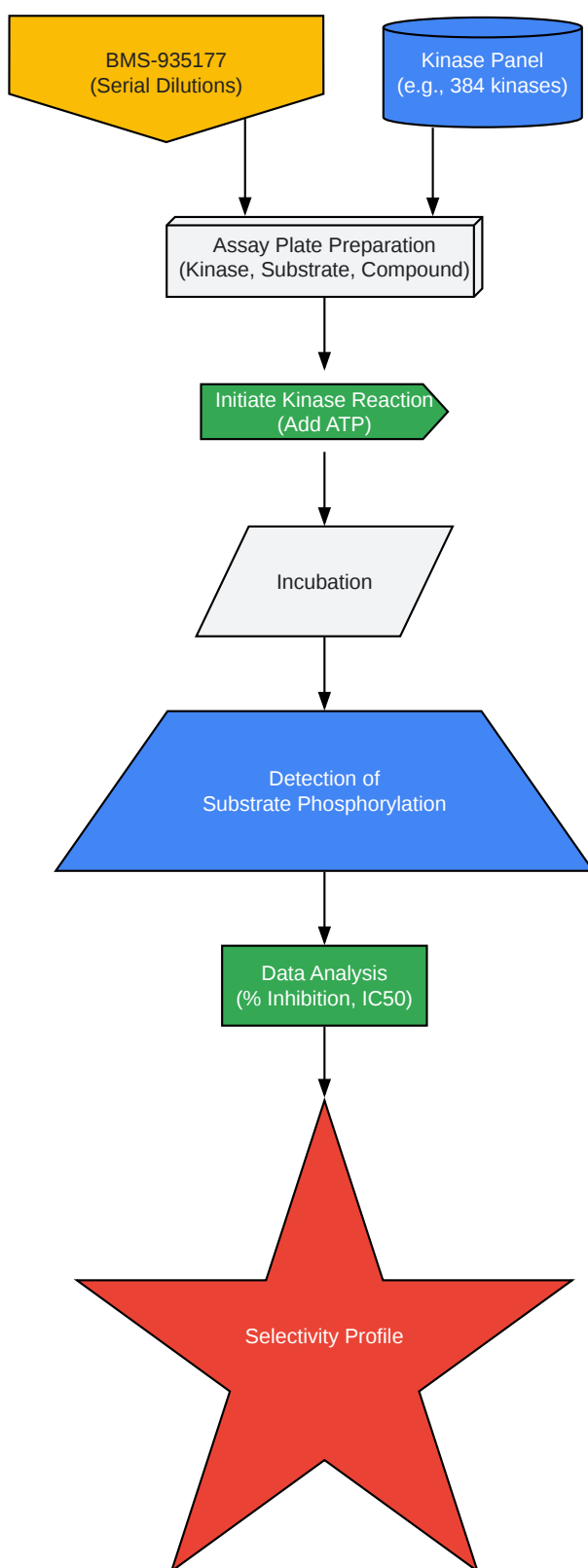
Visualizing the Core Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz (DOT language).



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Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and the inhibitory action of **BMS-935177**.



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Caption: General experimental workflow for determining the kinase selectivity profile of an inhibitor.

Conclusion

BMS-935177 is a highly potent and selective reversible inhibitor of BTK. The available data indicates a favorable selectivity profile, with significant margins against other members of the Tec and Src kinase families, as well as other key kinases. This high selectivity is a promising attribute for minimizing off-target effects and enhancing the therapeutic index. The experimental protocols outlined in this guide provide a framework for the robust evaluation of kinase inhibitors. Further comprehensive kinome-wide screening will be beneficial for a more complete understanding of the off-target landscape of **BMS-935177**.

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